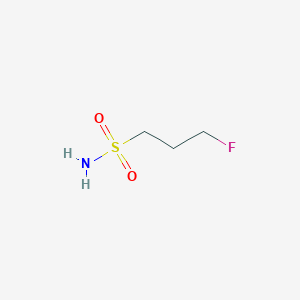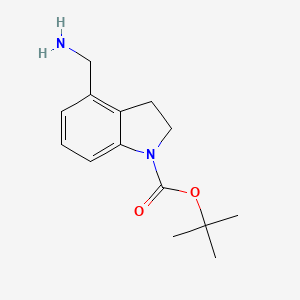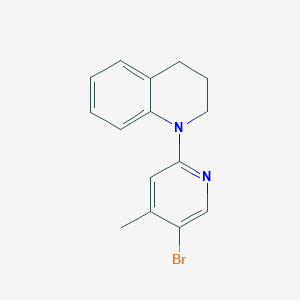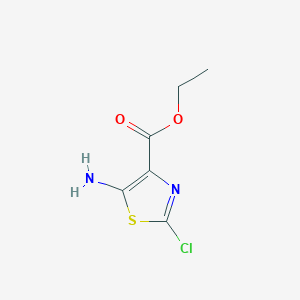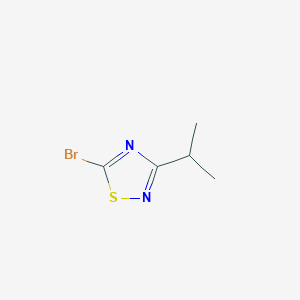
cis-3-Boc-Amino-tetrahydropyran-4-carboxylic acid
Overview
Description
cis-3-Boc-Amino-tetrahydropyran-4-carboxylic acid is a specialty compound used primarily in proteomics research. It has the molecular formula C11H19NO5 and a molecular weight of 245.27 g/mol . This compound is known for its role in the synthesis of peptides and other complex organic molecules.
Preparation Methods
The synthesis of cis-3-Boc-Amino-tetrahydropyran-4-carboxylic acid typically involves the protection of the amino group with a Boc (tert-butoxycarbonyl) group. The synthetic route often includes the following steps:
Protection of the amino group: The amino group is protected using Boc anhydride in the presence of a base such as triethylamine.
Formation of the tetrahydropyran ring: This step involves the cyclization of the protected amino acid to form the tetrahydropyran ring.
Industrial production methods may vary, but they generally follow similar steps with optimizations for scale and yield.
Chemical Reactions Analysis
cis-3-Boc-Amino-tetrahydropyran-4-carboxylic acid undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form various derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The Boc-protected amino group can undergo substitution reactions to introduce different functional groups.
Common reagents used in these reactions include sodium borohydride for reduction and various oxidizing agents for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
cis-3-Boc-Amino-tetrahydropyran-4-carboxylic acid is widely used in scientific research, particularly in the fields of chemistry and biology. Some of its applications include:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and other complex organic molecules.
Proteomics Research: This compound is used in the study of proteins and their functions.
Medicinal Chemistry: It is used in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of cis-3-Boc-Amino-tetrahydropyran-4-carboxylic acid involves its role as a building block in the synthesis of peptides and other complex molecules. The Boc-protected amino group allows for selective reactions at other functional groups, facilitating the synthesis of complex structures. The molecular targets and pathways involved depend on the specific application and the molecules being synthesized .
Comparison with Similar Compounds
cis-3-Boc-Amino-tetrahydropyran-4-carboxylic acid is similar to other Boc-protected amino acids, such as Boc-protected proline and Boc-protected lysine. its unique tetrahydropyran ring structure sets it apart from these compounds. This unique structure allows for different reactivity and applications in peptide synthesis and other areas of research .
Similar compounds include:
Boc-Protected Proline: Used in peptide synthesis with a different ring structure.
Boc-Protected Lysine: Another Boc-protected amino acid used in peptide synthesis.
Properties
IUPAC Name |
(3R,4R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]oxane-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-8-6-16-5-4-7(8)9(13)14/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)/t7-,8+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXFHSATYMSUPRM-SFYZADRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1COCCC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1COCC[C@H]1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30679400 | |
| Record name | (3R,4R)-3-[(tert-Butoxycarbonyl)amino]oxane-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30679400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1006891-33-3 | |
| Record name | (3R,4R)-3-[(tert-Butoxycarbonyl)amino]oxane-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30679400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



